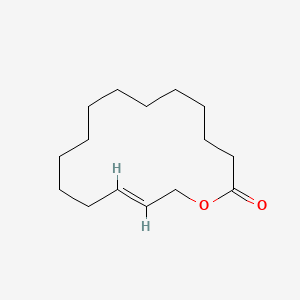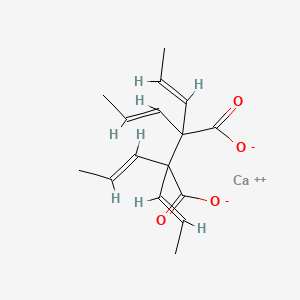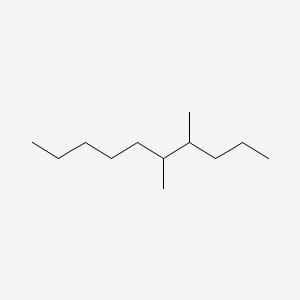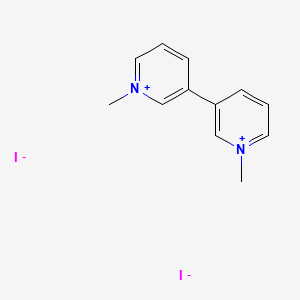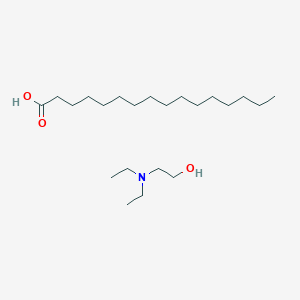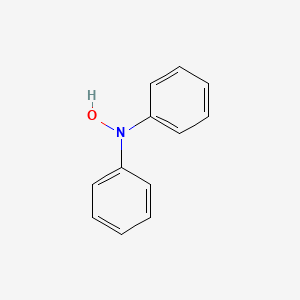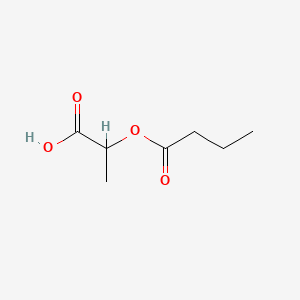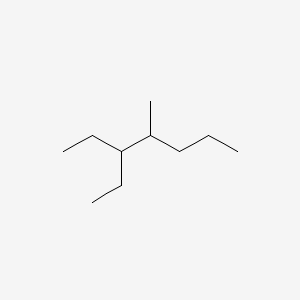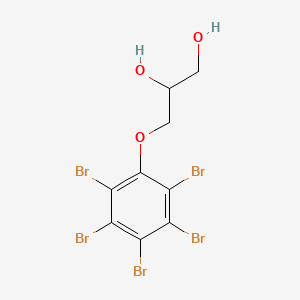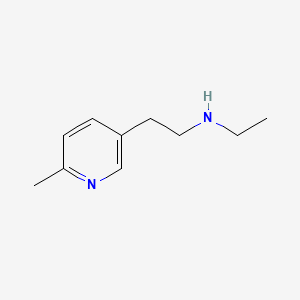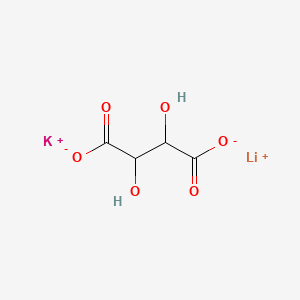
Lithium potassium tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium potassium tartrate is a chemical compound composed of lithium, potassium, and tartrate ions. It is a salt derived from tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Lithium potassium tartrate can be synthesized through the reaction of lithium chloride and potassium tartrate in an aqueous solution. The reaction typically involves dissolving lithium chloride and potassium tartrate in water, followed by crystallization to obtain the desired compound. The reaction can be represented as follows:
[ \text{2LiCl} + \text{K}_2\text{C}_4\text{H}_4\text{O}_6 \rightarrow \text{Li}_2\text{C}_4\text{H}_4\text{O}_6 + 2\text{KCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, controlled reaction conditions, and crystallization techniques to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Lithium potassium tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one of its ions is replaced by another ion.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce lithium carbonate and potassium carbonate, along with other by-products.
科学的研究の応用
Lithium potassium tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent in certain biological preparations.
Industry: It is used in the manufacturing of specialty chemicals, as well as in the production of certain types of glass and ceramics.
作用機序
The mechanism of action of lithium potassium tartrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can influence enzyme activity and cellular processes by binding to metal ions and altering their availability. This can affect various biochemical pathways, including those involved in energy metabolism and signal transduction.
類似化合物との比較
Similar Compounds
Potassium tartrate: A similar compound that contains potassium and tartrate ions but lacks lithium.
Sodium tartrate: Another related compound with sodium instead of lithium and potassium.
Lithium tartrate: Contains lithium and tartrate ions but lacks potassium.
Uniqueness
Lithium potassium tartrate is unique due to the presence of both lithium and potassium ions, which confer distinct properties and applications compared to other tartrate salts. Its combination of lithium and potassium makes it particularly useful in specific industrial and research applications where the properties of both ions are desired.
特性
CAS番号 |
868-15-5 |
|---|---|
分子式 |
C4H4KLiO6 |
分子量 |
194.1 g/mol |
IUPAC名 |
lithium;potassium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.K.Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChIキー |
GEDUFZJYMAHTBF-UHFFFAOYSA-L |
正規SMILES |
[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


